Methyl 4-(3-hydroxy-1-propenyl)-benzoate
Description
Methyl 4-(3-hydroxy-1-propenyl)-benzoate is a benzoic acid derivative featuring a methyl ester at the carboxylic acid position and a 3-hydroxy-1-propenyl substituent at the para position of the aromatic ring. The compound’s structure combines a polar hydroxyl group on the propenyl chain with the hydrophobic aromatic core, making it a versatile intermediate in pharmaceutical and fine chemical synthesis.
This functional group also introduces stereochemical complexity, which may influence biological activity or reactivity in further synthetic modifications.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 4-(3-hydroxyprop-1-enyl)benzoate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7,12H,8H2,1H3 |
InChI Key |
PSCVJQSMSDQKBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 4-(3-hydroxy-1-propenyl)-benzoate with key analogs from the literature, focusing on structural features, synthesis methods, and functional properties.
Structural and Functional Group Comparison
Key Observations:
- Polarity and Solubility: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs like methyl 4-(3-oxo-3-phenyl-1-propenyl)-benzoate . This may enhance aqueous solubility, critical for drug delivery.
- Stereoelectronic Effects: The 3-hydroxypropenyl group introduces a chiral center (if the double bond geometry permits), unlike the planar ketone in or the allyl group in .
- Biological Relevance: Compounds with carbamoylamino () or quinoline-piperazine () groups exhibit targeted bioactivity (e.g., enzyme inhibition), suggesting the hydroxylpropenyl variant could be tailored for similar applications.
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